3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione
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Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily. The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives usually involve the exchange of chlorine and fluorine atoms .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Chemical Properties
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione is involved in various chemical synthesis processes. For instance, it reacts in a Lossen-type reaction with primary alcohols to furnish corresponding Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), demonstrating efficient yields and purities in a one-pot procedure (Cal et al., 2012). Additionally, its structural analysis, as in the case of 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione, has revealed insights into molecular interactions and crystal conformations (Das et al., 2009).
Vibrational Spectral Analysis and Molecular Structure
This compound has also been used in the study of vibrational spectral analysis and molecular structure. For example, the synthesis of novel compounds involving variations of this chemical structure led to detailed vibrational spectral analysis using FT-IR spectroscopy, contributing to the understanding of molecular structures and properties (Halim & Ibrahim, 2021).
Crystal Structure and Molecular Interactions
In the realm of crystallography, the study of compounds like this compound helps in understanding the crystal structures and molecular interactions. The analysis of such compounds reveals information about molecular arrangements, hydrogen bonding patterns, and other intermolecular interactions crucial for material science and chemistry (Dayananda et al., 2012).
Antimicrobial and Insecticidal Properties
Additionally, derivatives of this compound have been investigated for their antimicrobial and insecticidal properties. For example, studies have synthesized novel compounds with this structure to test their effectiveness against various microbial strains, contributing to the development of new antimicrobial agents (Chate et al., 2013). Similarly, its derivatives have been tested for toxicity against pests like aphids, indicating potential applications in pest control (Bakhite et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O3/c1-27-12-4-2-10(3-5-12)17(7-6-14(25)24-16(17)26)15-13(19)8-11(9-23-15)18(20,21)22/h2-5,8-9H,6-7H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYOXJBGKKPSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC(=O)NC2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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